![molecular formula C24H27N5O2 B12933612 9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine CAS No. 33498-84-9](/img/structure/B12933612.png)
9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine
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Overview
Description
9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine base attached to a benzyloxy-substituted butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment of the Butyl Chain: The butyl chain is introduced through alkylation reactions, where the purine base is reacted with a suitable butyl halide under basic conditions.
Introduction of Benzyloxy Groups: The benzyloxy groups are added via etherification reactions, where the butyl chain is treated with benzyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.
Continuous Flow Reactors: For large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives with fewer functional groups.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of simpler purine derivatives.
Substitution: Formation of various substituted purine compounds.
Scientific Research Applications
Chemistry
In the realm of synthetic organic chemistry, 9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9H-purin-6-amine serves as a versatile building block for creating more complex molecules. Its functional groups allow for various chemical modifications, making it useful in the synthesis of other pharmacologically active compounds.
Synthetic Routes :
- The synthesis typically involves multi-step reactions, including cyclization and functionalization processes.
- Common reagents include palladium catalysts for cross-coupling reactions and nucleophilic substitution agents.
Biology
This compound is primarily studied for its biological activity, particularly as a nucleoside analogue. Its structural similarity to natural nucleosides enables it to interact with viral polymerases, making it a candidate for antiviral therapies.
Mechanism of Action :
- It inhibits viral DNA synthesis by mimicking nucleotides, thereby interfering with the replication process of viruses such as hepatitis B virus (HBV) .
Case Study :
Research has demonstrated that compounds structurally related to this compound can effectively reduce viral load in HBV-infected cells, showcasing its potential therapeutic applications .
Medicine
The pharmaceutical industry is exploring this compound for its potential therapeutic applications. Its ability to modulate biological pathways positions it as a candidate for drug development targeting specific enzymes or receptors involved in disease processes.
Therapeutic Potential :
- Investigated for use in antiviral therapies due to its mechanism of action against viral replication.
- Ongoing studies aim to evaluate its efficacy and safety profiles in clinical settings.
Mechanism of Action
The mechanism of action of 9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine
- 9-(4-(Benzyloxy)phenyl)-9H-purin-6-amine
Uniqueness
9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound 9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9H-purin-6-amine , with the chemical formula C24H27N5O2 and CAS Number 33498-84-9, is a derivative of purine that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interaction with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A purine base
- Benzyloxy substituents that enhance lipophilicity and potential receptor interactions
Table 1: Chemical Properties
Property | Value |
---|---|
Molecular Weight | 415.50 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Research indicates that this compound interacts with several biological pathways, particularly through modulation of G protein-coupled receptors (GPCRs). GPCRs are critical in mediating various physiological responses, making them significant targets for drug development.
GPCR Interaction
The compound has been studied for its ability to act as an agonist for specific GPCRs, which can lead to:
- Activation of intracellular signaling cascades
- Alteration in cellular responses such as proliferation, differentiation, and apoptosis
Table 2: GPCR Targets and Effects
GPCR Target | Effect of Compound |
---|---|
A1 Adenosine Receptor | Inhibition of adenylate cyclase, leading to decreased cAMP levels |
P2Y12 Receptor | Enhancement of platelet aggregation |
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits antitumor properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
A study involving human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against breast and prostate cancer cells.
Inflammatory Response Modulation
The compound also plays a role in modulating inflammatory responses. Its interaction with adenosinergic pathways suggests potential applications in treating inflammatory diseases.
Research Findings:
In experiments using murine models, administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Safety and Toxicology
Preliminary toxicological assessments have indicated that the compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive studies are required to fully understand its long-term effects and safety in humans.
Properties
CAS No. |
33498-84-9 |
---|---|
Molecular Formula |
C24H27N5O2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
9-[4-phenylmethoxy-3-(phenylmethoxymethyl)butyl]purin-6-amine |
InChI |
InChI=1S/C24H27N5O2/c25-23-22-24(27-17-26-23)29(18-28-22)12-11-21(15-30-13-19-7-3-1-4-8-19)16-31-14-20-9-5-2-6-10-20/h1-10,17-18,21H,11-16H2,(H2,25,26,27) |
InChI Key |
TUCQLWFNJGRJQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCN2C=NC3=C(N=CN=C32)N)COCC4=CC=CC=C4 |
Origin of Product |
United States |
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